molecular formula C21H39NaO4 B070072 Sodium 1-carboxylatoethyl stearate CAS No. 188786-01-8

Sodium 1-carboxylatoethyl stearate

Cat. No.: B070072
CAS No.: 188786-01-8
M. Wt: 378.5 g/mol
InChI Key: KNYAZNABVSEZDS-UHFFFAOYSA-M
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Description

Sodium 1-carboxylatoethyl stearate, also known as sodium stearoyl lactylate, is a compound with the chemical formula C21H40O4.Na. It is a white to light yellow powder that is commonly used as an emulsifier in various industries. This compound is known for its excellent surface-active properties, which make it useful in reducing surface tension and stabilizing emulsions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-carboxylatoethyl stearate is typically synthesized through the esterification of stearic acid with lactic acid, followed by neutralization with sodium hydroxide. The reaction is carried out under alkaline conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows: [ \text{Stearic Acid} + \text{Lactic Acid} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where stearic acid and lactic acid are fed into a reactor. The reaction mixture is then neutralized with sodium hydroxide, and the product is purified through filtration and drying .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-carboxylatoethyl stearate primarily undergoes hydrolysis and saponification reactions. It can also participate in esterification and transesterification reactions.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form stearic acid and lactic acid.

    Saponification: When treated with a strong base like sodium hydroxide, it undergoes saponification to yield sodium stearate and sodium lactate.

Major Products Formed:

Scientific Research Applications

Sodium 1-carboxylatoethyl stearate has a wide range of applications in scientific research and industry:

    Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.

    Biology: Employed in the preparation of biological samples and as a surfactant in cell culture media.

    Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of active ingredients.

    Industry: Widely used in the food industry as an emulsifier in baked goods, dairy products, and margarine.

Mechanism of Action

The mechanism of action of sodium 1-carboxylatoethyl stearate involves its interaction with proteins and lipids. It forms complexes with proteins, which enhances the stability and elasticity of emulsions. In the food industry, it interacts with gluten proteins to improve the texture and volume of baked products. In pharmaceuticals, it enhances the solubility and bioavailability of active ingredients by forming micelles and other colloidal structures .

Comparison with Similar Compounds

  • Sodium stearyl lactylate
  • Calcium stearyl lactylate
  • Sodium lauryl sulfate

Comparison: Sodium 1-carboxylatoethyl stearate is unique due to its dual functionality as both an emulsifier and a stabilizer. Unlike sodium lauryl sulfate, which is primarily a surfactant, this compound provides additional benefits in terms of texture and stability in food and pharmaceutical applications. Calcium stearyl lactylate, while similar, has different solubility and stability properties, making this compound more versatile in certain applications .

Properties

IUPAC Name

sodium;2-octadecanoyloxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O4.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(22)25-19(2)21(23)24;/h19H,3-18H2,1-2H3,(H,23,24);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYAZNABVSEZDS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001014800
Record name Sodium stearoyl-1-lactylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001014800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18200-72-1
Record name Octadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018200721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid, 1-carboxyethyl ester, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium stearoyl-1-lactylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001014800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium 1-carboxylatoethyl stearate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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